molecular formula C21H26ClN B1417195 N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine,monohydrochloride CAS No. 1310012-15-7

N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine,monohydrochloride

Cat. No. B1417195
M. Wt: 330.9 g/mol
InChI Key: BWMISRWJRUSYEX-YOVIYTQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terbinafine-d3 is intended for use as an internal standard for the quantification of terbinafine by GC- or LC-MS. Terbinafine is a broad-spectrum antifungal agent that has activity against T. rubrum, T. mentagrophytes, T. verrucosum, E. floccosum, M. canis, A. fumigatus, and S. schenckii (MIC50s = 0.003-0.8 μg/ml). It selectively inhibits C. albicans squalene epoxidase over rat liver epoxidase (IC50s = 0.03 and 77 μM, respectively). Terbinafine (90-120 µM) induces cell cycle arrest at the G0/G1 phase in COLO 205 tumor cells and human umbilical vein endothelial cells (HUVECs). Formulations containing terbinafine have been used in the treatment of nail and skin fungal infections.

Scientific Research Applications

Antifungal Activity

N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine, monohydrochloride exhibits significant antifungal activity. Studies have shown its effectiveness against common pathogenic fungi like Cryptococcus neoformans, Candida albicans, Aspergillus fumigatus, and others. Its antifungal efficacy is comparable to known drugs such as clotrimazole, and in some cases, it shows superior activity against specific fungi (Chen, Liu, & Yang, 1989).

Sigma Receptor Binding

This compound has been studied for its interaction with sigma receptors, particularly sigma(1). These studies are significant for understanding its potential in neuropharmacology, especially for disorders involving the central nervous system. It has shown promise as a tool for PET (Positron Emission Tomography) experiments, indicating its utility in imaging and diagnosis in neurology (Berardi et al., 2005).

Synthesis of Terbinafine

The compound has been used in the synthesis process of terbinafine, a widely used antifungal medication. This highlights its importance as a precursor or intermediate in pharmaceutical synthesis (Jia, 2001).

Psychotherapeutic Potential

There's research indicating the use of related compounds in psychotherapeutic contexts, particularly for metabolism studies. Such research is crucial for developing new treatments for psychiatric disorders (Goralski et al., 1981).

Dopamine Receptor Activity

Studies on related compounds have shown activity at dopamine receptors, which is significant for mental health and neurodegenerative diseases. This suggests potential applications in treating disorders like schizophrenia and depression (Tadori et al., 2008).

properties

IUPAC Name

(E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)-N-(trideuteriomethyl)hept-2-en-4-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+;/i4D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMISRWJRUSYEX-YOVIYTQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C/C=C/C#CC(C)(C)C)CC1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine,monohydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine,monohydrochloride

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